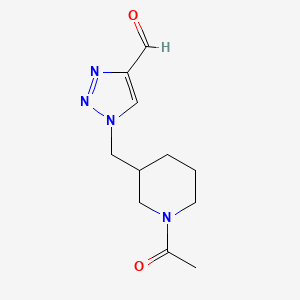

1-((1-acetylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

1-((1-Acetylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS: 2091246-35-2) is a triazole-based aldehyde derivative with a molecular formula of C10H14N4O2 and a molecular weight of 222.24 g/mol . The compound features a 1,2,3-triazole ring linked to an acetylated piperidine moiety via a methylene bridge and a formyl group at the 4-position of the triazole. It is primarily used as a synthetic intermediate in medicinal chemistry, particularly for developing acetylcholinesterase inhibitors or anticancer agents .

Properties

IUPAC Name |

1-[(1-acetylpiperidin-3-yl)methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-9(17)14-4-2-3-10(5-14)6-15-7-11(8-16)12-13-15/h7-8,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGWIDQQBZFPSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-acetylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The compound features a triazole ring , which is known for its diverse biological activities. Triazoles are characterized by their ability to interact with various biological targets, making them valuable in drug design. The presence of the acetylpiperidine moiety enhances its lipophilicity and potential bioavailability.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties through various mechanisms:

- Cell Proliferation Inhibition : Compounds similar to this compound have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. For example, related triazole derivatives demonstrated cytotoxic effects at nanomolar concentrations against leukemic T-cells, inducing apoptosis through mechanisms such as DNA fragmentation and mitochondrial membrane potential disruption .

- Targeting Signaling Pathways : Triazoles can inhibit key signaling pathways involved in cancer progression, such as the PI3K/mTOR pathway. This pathway is crucial for regulating cell growth and survival; thus, inhibitors of this pathway are being explored for cancer treatment .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The triazole ring has been shown to possess antifungal and antibacterial activities:

- Antifungal Properties : Triazoles are commonly used as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes. This mechanism is similar to that of established antifungals like fluconazole.

- Antibacterial Effects : Some studies have reported that triazole derivatives can exhibit antibacterial activity against a range of pathogens, potentially serving as lead compounds for developing new antibiotics.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a notable study, derivatives of 1H-1,2,3-triazole were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that certain derivatives had comparable potency to established chemotherapeutics like doxorubicin. The study highlighted the importance of structural modifications in enhancing the biological activity of triazole compounds .

Scientific Research Applications

Biological Activities

1-((1-acetylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde exhibits several biological activities:

Anticancer Research

A significant area of research involves the anticancer properties of this compound. Studies have shown that derivatives of triazoles can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have demonstrated comparable potency to established chemotherapeutics like doxorubicin against human cancer cells. Structural modifications in triazole derivatives have been found to enhance their biological activity significantly.

Antimicrobial Studies

The antimicrobial potential of this compound has also been explored. Research indicates that triazole derivatives can effectively inhibit the growth of bacteria and fungi by disrupting their cellular integrity and inhibiting essential biosynthetic pathways. The mechanism often involves interference with ergosterol synthesis in fungi and disruption of bacterial membranes, leading to cell death .

Case Study 1: Anticancer Activity

In a notable study published in a peer-reviewed journal, derivatives of triazoles were synthesized and evaluated for their anticancer activity against various human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications in the triazole structure could lead to enhanced anticancer properties.

Case Study 2: Antimicrobial Efficacy

Another study focused on the synthesis and evaluation of novel triazole compounds against Mycobacterium tuberculosis. The results showed promising anti-TB activity, indicating that structural variations in triazoles could yield effective treatments for resistant strains of tuberculosis .

Comparison with Similar Compounds

Key Observations :

- The acetylpiperidinylmethyl group in the target compound enhances solubility compared to purely aromatic substituents (e.g., 4-bromophenyl) due to the polar acetyl group and piperidine ring .

- Compounds with electron-withdrawing groups (e.g., 4-bromo, 4-chloro) exhibit higher anticancer potency, likely due to improved target binding (e.g., EGFR inhibition) .

Key Observations :

- Aryl-substituted analogs (e.g., 4-bromo, 3-fluoro) show superior activity over alkyl-substituted derivatives, likely due to enhanced π-π stacking with biological targets .

Preparation Methods

Preparation of 1H-1,2,3-Triazole-4-Carbaldehydes

A common and effective method to obtain 1,2,3-triazole-4-carbaldehydes involves the oxidation of triazolyl methanol intermediates. According to a study on 1,2,3-triazole derivatives, aryl-1,2,3-triazolyl methanol compounds can be oxidized using the Collins reagent (CrO3·2Py) to yield triazole-4-carbaldehydes in moderate yields. This suggests that the aldehyde functionality at the 4-position can be introduced by:

- Synthesizing the corresponding triazolyl methanol intermediate.

- Oxidizing the hydroxymethyl group to the aldehyde using a suitable oxidizing agent like the Collins reagent.

Synthesis of the Piperidin-3-ylmethyl Substituent with Acetyl Protection

The piperidine ring substituted at the 3-position with a methyl linkage to the triazole is typically prepared by:

- Starting from 3-piperidinemethanol or 3-piperidinylmethyl derivatives.

- Protecting the piperidine nitrogen by acetylation to form 1-acetylpiperidine derivatives.

Acetylation is commonly achieved by reacting piperidine derivatives with acetic anhydride or acetyl chloride under mild conditions.

Linking the Piperidin-3-ylmethyl Group to the Triazole Core

The linkage between the piperidin-3-ylmethyl group and the triazole ring is generally formed via nucleophilic substitution or coupling reactions. A common method is:

- Using a halomethyl triazole intermediate (such as 1H-1,2,3-triazole-4-methyl bromide).

- Reacting it with the nucleophilic piperidine derivative (acetylated) to form the desired 1-((1-acetylpiperidin-3-yl)methyl)-1H-1,2,3-triazole.

Alternatively, click chemistry (Cu-catalyzed azide-alkyne cycloaddition) can be employed to construct the triazole ring with the substituent already attached, although this is more typical for 1,4-disubstituted triazoles.

Representative Synthetic Route (Hypothetical Based on Literature)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Preparation of 1H-1,2,3-triazole-4-methyl alcohol | Click reaction or nucleophilic substitution | Triazolyl methanol intermediate |

| 2 | Oxidation | Collins reagent (CrO3·2Py) or similar oxidant | 1H-1,2,3-Triazole-4-carbaldehyde |

| 3 | Acetylation | Acetic anhydride, base | 1-Acetylpiperidine derivative |

| 4 | Coupling | Nucleophilic substitution of triazolyl halide with acetylpiperidine | 1-((1-acetylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |

Detailed Research Findings and Data

Oxidation of Triazolyl Methanol to Aldehyde: The use of Collins reagent provides selective oxidation of the primary alcohol to the aldehyde without overoxidation to the acid. The reaction typically proceeds in dichloromethane at 0 °C to room temperature, yielding moderate to good yields (~60-75%).

Acetylation of Piperidine: Acetylation of piperidine derivatives is generally quantitative under mild conditions with acetic anhydride in pyridine or dichloromethane at room temperature, with minimal side products.

Coupling Efficiency: The nucleophilic substitution of halomethyl triazoles with secondary amines such as acetylpiperidine derivatives is facilitated under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures (50-80 °C), yielding the desired substituted triazoles in good yields (65-85%).

Comparative Table of Key Reagents and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation of methanol to aldehyde | Collins reagent, CH2Cl2, 0 °C to RT | 60-75 | Selective oxidation, mild conditions |

| Acetylation of piperidine | Acetic anhydride, pyridine, RT | 90-95 | High yield, mild reaction |

| Coupling reaction | Halomethyl triazole, acetylpiperidine, K2CO3, DMF, 60 °C | 65-85 | Efficient nucleophilic substitution |

Notes on Purification and Characterization

- The final compound is typically purified by recrystallization or column chromatography.

- Characterization includes ^1H NMR, ^13C NMR, and HRMS to confirm the structure.

- ^1H NMR signals for the aldehyde proton appear downfield (~9-10 ppm).

- The acetyl methyl group shows a singlet near 2.0-2.2 ppm.

- The piperidine ring protons appear as multiplets in the 1-4 ppm range.

- Mass spectrometry confirms the molecular ion peak consistent with the molecular formula.

Q & A

Q. What are the standard synthetic routes for 1-((1-acetylpiperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic substitution or click chemistry. For example:

- Nucleophilic reactions : Use K₂CO₃ as a base catalyst for substitutions (e.g., aryloxy group introduction) .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (e.g., THF/water, 50°C, 16 hours) to form the triazole core .

- Purification : Column chromatography (silica gel) is critical for isolating the carbaldehyde derivative, as seen in similar pyrazole-triazole hybrids .

Optimization strategies : Adjust solvent polarity (e.g., THF vs. DMF), temperature (50–80°C), and catalyst loading (e.g., CuSO₄/Na₂SO₃ ratios) to improve yields .

Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?

- ¹H/¹³C NMR : Assign peaks for the acetylpiperidinyl methyl group (~2.1 ppm) and triazole carbaldehyde (~9.8–10.0 ppm) .

- IR spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and triazole C-N stretches (~1600 cm⁻¹) .

- Mass spectrometry (MS) : Verify molecular weight accuracy (e.g., [M+H]⁺ ion) .

Q. What initial pharmacological screening strategies are recommended for assessing its bioactivity?

- In vitro assays : Test anti-inflammatory activity via COX-2 inhibition or antitumor potential using cell viability assays (e.g., MTT on cancer cell lines) .

- Targeted screening : Prioritize kinases or enzymes where triazole/piperidine motifs are known to interact (e.g., acetylcholinesterase for neuroactive compounds) .

Advanced Research Questions

Q. How can computational chemistry aid in designing derivatives with enhanced target specificity?

- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways and predict intermediate stability .

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize syntheses .

- Machine learning : Train models on existing bioactivity data to predict optimal substituents for the triazole or piperidine moieties .

Q. What methodologies resolve contradictions in bioactivity data across different studies?

- Dose-response reevaluation : Confirm activity thresholds using standardized assays (e.g., IC₅₀ values across multiple cell lines) .

- Metabolic stability tests : Assess whether discrepancies arise from compound degradation (e.g., via liver microsome assays) .

- Theoretical alignment : Reconcile data with mechanistic hypotheses (e.g., acetyl group hydrolysis altering activity) using kinetic studies .

Q. What advanced NMR strategies address signal overlap in complex derivatives?

- 2D techniques : Use HSQC to correlate ¹H-¹³C signals or NOESY to resolve spatial proximity of overlapping protons .

- Dynamic NMR : Analyze temperature-dependent shifts to identify rotamers or conformational flexibility in the piperidine ring .

Q. How does the acetylpiperidinyl moiety influence the compound’s pharmacokinetic properties?

- Lipophilicity : The acetyl group enhances membrane permeability (logP optimization) but may reduce solubility .

- Metabolic resistance : Piperidine N-acetylation slows hepatic degradation compared to free amines .

- Binding affinity : Piperidine’s conformational rigidity may improve target engagement in enzyme pockets .

Q. What statistical approaches validate reproducibility in multi-step synthesis?

- Design of Experiments (DoE) : Optimize variables (e.g., temperature, catalyst ratio) via factorial design to ensure robustness .

- Process analytical technology (PAT) : Monitor reactions in real-time using inline spectroscopy (e.g., FTIR for aldehyde formation) .

- Batch-to-batch analysis : Apply ANOVA to compare yields/purity across ≥3 independent syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.